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Abstract
This technical guide provides a detailed spectroscopic characterization of N,N-
Diallylformamide, a molecule of interest in synthetic chemistry and material science. In the

absence of publicly available experimental spectra, this document leverages a predictive

approach grounded in the well-established spectroscopic principles and comparative data from

analogous compounds, primarily N,N-dimethylformamide (DMF). We will explore the

anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural nuances of this

difunctional molecule. This guide is intended for researchers, scientists, and professionals in

drug development who require a thorough understanding of the spectroscopic properties of

N,N-disubstituted formamides.

Introduction: The Structural Context of N,N-
Diallylformamide
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N,N-Diallylformamide belongs to the class of tertiary amides, characterized by a carbonyl

group bonded to a nitrogen atom which is, in turn, substituted with two allyl groups. The

presence of the allyl functionalities introduces sites of unsaturation, making it a potentially

valuable monomer for polymerization and a versatile building block in organic synthesis. A

comprehensive understanding of its spectroscopic signature is paramount for its identification,

purity assessment, and for monitoring its transformations in chemical reactions.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the carbon-nitrogen

bond in amides possesses a significant partial double bond character. This restricted rotation

around the C-N bond is a key feature that profoundly influences the NMR spectra of N,N-

disubstituted amides, often leading to the observation of magnetically non-equivalent signals

for the two N-substituents, even if they are chemically identical.
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} Caption: Molecular Structure of N,N-Diallylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For N,N-Diallylformamide, both ¹H and ¹³C NMR will provide a wealth of

information.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a novel compound like N,N-
Diallylformamide would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice

of solvent is critical and should be one in which the compound is fully soluble and which

does not have signals that overlap with those of the analyte.[1]
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Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency

of at least 300 MHz. Key parameters to optimize include the number of scans, relaxation

delay, and pulse width.

¹³C NMR: Acquire the carbon-13 NMR spectrum, which typically requires a larger number

of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

commonly used to simplify the spectrum to a series of singlets.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum
Due to the restricted rotation around the C-N bond, the two allyl groups in N,N-
Diallylformamide are expected to be diastereotopic, rendering the protons on each allyl group

chemically non-equivalent at room temperature. This would result in a more complex spectrum

than might be naively expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for N,N-Diallylformamide
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constants (J,

Hz)

Notes

Formyl-H ~8.0-8.2 s -

The chemical

shift is

characteristic of

formyl protons.

N-CH₂ (Allyl,

rotamer 1)
~3.9-4.1 d ~5-6

Coupled to the

adjacent vinyl

proton.

N-CH₂ (Allyl,

rotamer 2)
~3.8-4.0 d ~5-6

Appears as a

distinct signal

from the other

allyl methylene

due to restricted

rotation.

CH=CH₂ (Allyl) ~5.7-5.9 m -

Complex

multiplet due to

coupling with

both the

methylene and

terminal vinyl

protons.

CH=CH₂ (cis) ~5.1-5.3 d ~10-12

Coupled to the

adjacent vinyl

proton.

CH=CH₂ (trans) ~5.2-5.4 d ~15-17

Coupled to the

adjacent vinyl

proton.

Disclaimer: These are predicted values based on known spectroscopic data of analogous

compounds and general principles of NMR spectroscopy.
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} Caption: Predicted ¹H NMR Signal Correlations.

Predicted ¹³C NMR Spectrum
Similar to the proton NMR, the two allyl groups are expected to show distinct signals in the ¹³C

NMR spectrum at room temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Diallylformamide

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C=O (Carbonyl) ~162-165
The chemical shift is typical for

a formamide carbonyl carbon.

N-CH₂ (Allyl, rotamer 1) ~45-48

N-CH₂ (Allyl, rotamer 2) ~42-45

A separate signal is predicted

due to restricted C-N bond

rotation.

CH=CH₂ (Allyl) ~132-135

CH=CH₂ (Allyl) ~115-118

Disclaimer: These are predicted values based on known spectroscopic data of analogous

compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.
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Experimental Protocol: IR Spectroscopy
Sample Preparation: For a liquid sample like N,N-Diallylformamide, the simplest method is

to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin

film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is recorded first and then

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

The absorption bands are then correlated to specific molecular vibrations.

Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands for N,N-Diallylformamide

Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

C=O Stretch (Amide I) ~1670-1690 Strong

This is a very

characteristic and

intense absorption for

amides.[2]

C-N Stretch ~1400-1450 Medium

=C-H Stretch (vinyl) ~3010-3100 Medium

C-H Stretch (sp³ CH₂) ~2850-2960 Medium

C=C Stretch (alkene) ~1640-1650 Medium to Weak

=C-H Bend (out-of-

plane)
~910-990 Strong

Characteristic of

terminal alkenes.

Disclaimer: These are predicted values based on known spectroscopic data of analogous

compounds and general principles of IR spectroscopy.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which

typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization

technique often used in LC-MS that usually results in a prominent molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum
The molecular weight of N,N-Diallylformamide (C₇H₁₁NO) is 125.17 g/mol . In an EI mass

spectrum, the molecular ion peak ([M]⁺˙) at m/z = 125 would be expected.

Predicted Fragmentation Pathways:

Loss of an allyl radical (•CH₂CH=CH₂): This would lead to a fragment ion at m/z = 84. This is

expected to be a major fragmentation pathway.

Loss of a formyl radical (•CHO): This would result in a fragment ion at m/z = 96.

McLafferty-type rearrangement: While less common for amides, rearrangements involving

the allyl groups could lead to other characteristic fragments.

Cleavage of the C-N bond: This could lead to fragments corresponding to the allyl cation

(m/z = 41) and the formamide radical cation.
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} Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion
This technical guide has presented a predictive yet comprehensive spectroscopic

characterization of N,N-Diallylformamide. By drawing upon the well-understood spectroscopic

behaviors of analogous N,N-disubstituted amides and the fundamental principles of NMR, IR,

and MS, we have elucidated the expected key spectral features of this molecule. The predicted

data provides a robust framework for the identification and structural verification of N,N-
Diallylformamide in research and development settings. It is our hope that this guide will serve

as a valuable resource for scientists working with this and related compounds, and that it will

be complemented by experimental data in due course.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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